3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide
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Overview
Description
3,5-Bis(trifluoromethyl)aniline is a derivative of aniline and is found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)aniline, a compound similar to the one you’re asking about, has a linear formula of (CF3)2C6H3NH2 .
Chemical Reactions Analysis
In a study, 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(trifluoromethyl)aniline include a refractive index of n20/D 1.434 (lit.), a boiling point of 85°C/15mmHg (lit.), and a density of 1.467 g/mL at 25°C (lit.) .
Scientific Research Applications
Analytical Standards and Quantification Methods
Quantitative NMR spectroscopy (qNMR) is a pivotal technique in pharmaceutical research for obtaining accurate and precise analytical results. In a study by Rundlöf et al. (2014), acetanilide was established as a primary standard for qNMR, facilitating the quantification of secondary standards. This methodology underscores the importance of reliable standards in the analysis of pharmaceutical active substances and suspected illegal medicines, showcasing the broader relevance of related compounds in ensuring analytical accuracy (Rundlöf et al., 2014).
Synthesis and Characterization of Novel Reagents
Donike (1973) introduced N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) as new reagents for trifluoroacetylation. These reagents allow for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The versatility and efficiency of these reagents in synthesizing neutral trifluoroacetamides highlight the significance of such compounds in facilitating chemical transformations and analyses (Donike, 1973).
Advances in Material Sciences
A study by Anouti et al. (2012) explored the use of the ionic liquid trimethylsulfonium bis(trifluorosulfonimide) [Me3S][TFSI] as an electrolyte for carbon-based supercapacitors at temperatures up to 80 °C. The study demonstrated that [Me3S][TFSI] possesses excellent thermal stability, high conductivity, and low viscosity at elevated temperatures, making it an ideal electrolyte for high-energy supercapacitors. This research underscores the potential of fluorinated compounds in enhancing the performance and efficiency of energy storage devices (Anouti et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO/c1-11(2,3)10(21)20-9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGMSDRJHFBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide |
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